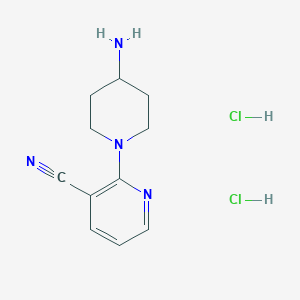
1-Furan-2-ylmethyl-piperidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
“1-Furan-2-ylmethyl-piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H15NO3 HCl . It has a molecular weight of 245.71 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-Furan-2-ylmethyl-piperidine-3-carboxylic acid hydrochloride” can be represented by the SMILES notation: C1CC (CN (C1)CC2=CC=CO2)C (=O)O.Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Furan-2-ylmethyl-piperidine-3-carboxylic acid hydrochloride” include a molecular weight of 245.71 and a molecular formula of C11H15NO3 HCl . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Wissenschaftliche Forschungsanwendungen
Biocatalytic Valorization of Furans
Biocatalysis presents a promising alternative for the valorization of biogenic furans, such as furfural and 5-hydroxymethylfurfural (HMF), despite their inherent instability. These compounds are anticipated to become significant building blocks due to their high functionality and versatility. The enzymatic processes offer high selectivity and operate under mild conditions, providing a greener and more efficient route for the modification of furans. Such transformations include biodetoxification, selective syntheses through oxidation-reduction, solvent-free esterifications, and carboligations to produce valuable C12 derivatives. While showing promise, these strategies need further development for practical application, focusing on increasing productivities and assessing their feasibility on a larger scale (Domínguez de María & Guajardo, 2017).
Advances in Furfural and HMF Production
The production of furfural and HMF from lignocellulosic biomass through homogeneous catalytic hydrothermal conversion is an area of active research. These furan compounds, after hydrodeoxygenation, can be transformed into valuable chemicals and liquid fuels, contributing to the efficient use of biomass and mitigating environmental concerns associated with fossil fuel consumption. The review highlights recent progress in catalytic systems and mechanisms, emphasizing the importance of developing catalysts based on mechanistic insights and selecting appropriate solvent systems to improve conversion efficiency and selectivity (Zhao et al., 2021).
Furan in Foods
Furan, a thermal food processing contaminant found in various food products, including coffee and canned foods, has been the subject of extensive research. Studies focus on its formation, occurrence, dietary exposures, analytical techniques, toxicities, metabolism, risk assessment, potential biomarkers, and mitigation measures. Despite the health risks associated with dietary exposure to furan, research continues to explore mitigation strategies and dietary supplements to protect against its toxicity, aiming to enhance food safety and public health (Zhang & Zhang, 2022).
Safety and Hazards
The safety and hazards associated with “1-Furan-2-ylmethyl-piperidine-3-carboxylic acid hydrochloride” are not specified in the available data . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10;/h2,4,6,9H,1,3,5,7-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKNLWZWRVKGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



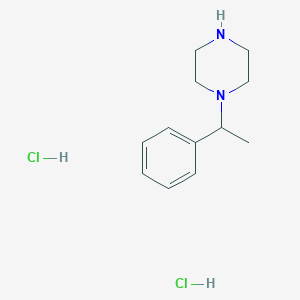
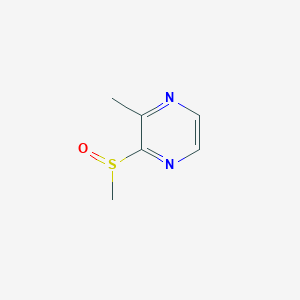
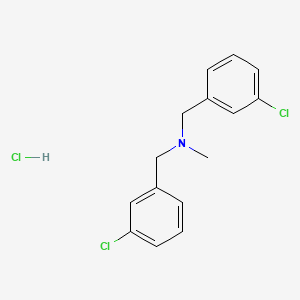
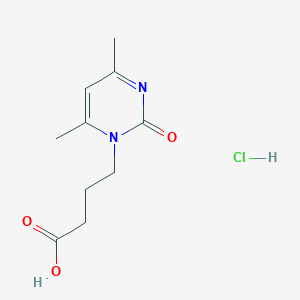
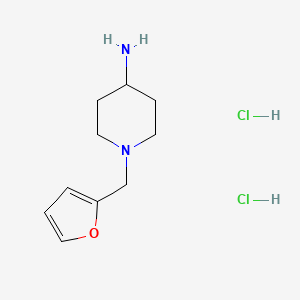
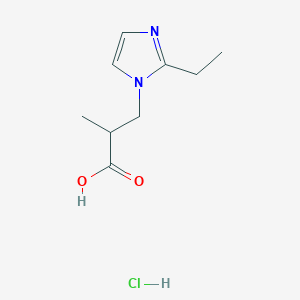
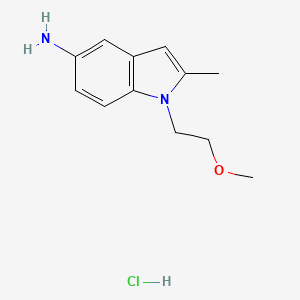
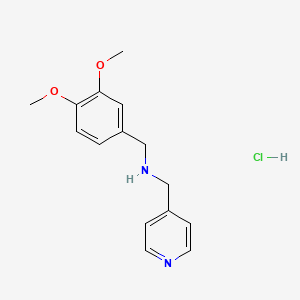



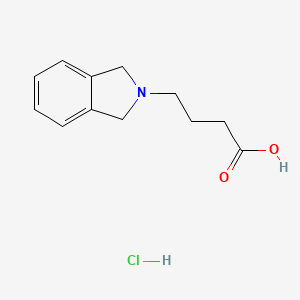
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/structure/B3088445.png)
